molecular formula C7H5ClO2 B104083 2-Chloro-5-hydroxybenzaldehyde CAS No. 7310-94-3

2-Chloro-5-hydroxybenzaldehyde

Cat. No. B104083
M. Wt: 156.56 g/mol
InChI Key: BAYTZPDBXASXLK-UHFFFAOYSA-N
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Patent
US04767769

Procedure details

In a similar manner to that described in Example 17 4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile was prepared by the reaction of 2-chloro-5-hydroxybenzaldehyde (1.379 g), piperidine (1.8 ml) and sodium borohydride (0.33 g) in absolute ethanol (10 ml) to produce N-(2-chloro-5-hydroxybenzyl)piperidine which was then reacted with 4-bromobutyronitrile to yield the above-mentioned product.
Name
4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.379 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0.33 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([O:6]CCCC#N)=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1.ClC1C=CC(O)=CC=1C=O.N1CCCCC1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:13]=[CH:12][C:5]([OH:6])=[CH:4][C:3]=1[CH2:14][N:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1 |f:3.4|

Inputs

Step One
Name
4-(4-chloro-3-piperidinomethylphenoxy)butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(OCCCC#N)C=C1)CN1CCCCC1
Step Two
Name
Quantity
1.379 g
Type
reactant
Smiles
ClC1=C(C=O)C=C(C=C1)O
Name
Quantity
1.8 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
0.33 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2CCCCC2)C=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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